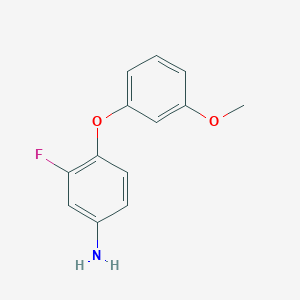

3-Fluoro-4-(3-methoxyphenoxy)phenylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Fluoro-4-(3-methoxyphenoxy)phenylamine is a specialty product used for proteomics research . It has a molecular formula of C13H12FNO2 and a molecular weight of 233.24 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-(3-methoxyphenoxy)phenylamine are not detailed in the search results. The molecular formula is C13H12FNO2 and the molecular weight is 233.24 , but other properties like melting point, boiling point, and density were not found.Wissenschaftliche Forschungsanwendungen

Fluoroionophores for Metal Cation Detection

Research has developed a series of fluoroionophores from diamine-salicylaldehyde derivatives, demonstrating spectra diversity when interacting with metal cations. These compounds, including variations like 2-((E)-(2-(dimethylamino)ethylimino)methyl)-4-(4-methoxystyryl)phenol, have shown specific chelating abilities for Zn+2 in organic and semi-aqueous solutions, indicating potential applications in cellular metal staining and fluorescence methods (Hong et al., 2012).

Fluorescent Probes for pH and Metal Cations

Another study focused on the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue for use as fluorescent probes. These compounds are sensitive to pH changes and can selectively sense magnesium and zinc cations, highlighting their potential in creating sensitive and selective probes for biochemical applications (Tanaka et al., 2001).

Synthesis of Fluorogenic Acetoxymethyl Ethers

The synthesis of fluorogenic acetoxymethyl ethers, using phenolic fluorophores such as fluorescein and resorufin, suggests the potential of these compounds in biochemical and biological systems imaging. The modified phenolic fluorophores show desirable properties like low background fluorescence, high chemical stability, and enzymatic reactivity, which could be advantageous in various scientific applications (Lavis, 2011).

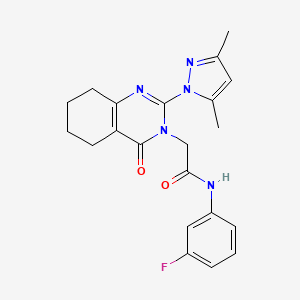

Development of New Drug Candidates

In medicinal chemistry, the exploration of 2-phenylquinolin-4-ones has led to the identification of potent analogues with significant anticancer activity. Among these, compounds like 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one have been highlighted for their selective inhibition of cancer cell lines and minimal impact on normal biological functions. This research underlines the role of fluorinated compounds in developing new therapeutics (Chou et al., 2010).

Fluorescent pH Sensors

Triphenylamine derivatives, functionalized with fluorophenyl and methoxyphenyl groups, have been synthesized and characterized for their photophysical properties. These compounds exhibit pH-dependent absorptions and emissions, suggesting their utility as fluorescent pH sensors in chemical and biological studies (Hu et al., 2013).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-fluoro-4-(3-methoxyphenoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2/c1-16-10-3-2-4-11(8-10)17-13-6-5-9(15)7-12(13)14/h2-8H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCONSBORQLWCHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-methoxyphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2649475.png)

![5-((2,5-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2649478.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2649484.png)

![N-(furan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B2649485.png)

![N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2649487.png)

![4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2649488.png)

![3-Methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2649489.png)